(2S)-2-(2-chlorophenyl)oxirane

Catalog No.
S1532923
CAS No.
141394-10-7
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(2-chlorophenyl)oxirane

CAS Number

141394-10-7

Product Name

(2S)-2-(2-chlorophenyl)oxirane

IUPAC Name

(2S)-2-(2-chlorophenyl)oxirane

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1

InChI Key

RTPJBMWUVSTBPC-MRVPVSSYSA-N

SMILES

C1C(O1)C2=CC=CC=C2Cl

Synonyms

(2S)-2-(2-Chlorophenyl)oxirane; (2S)-(2-Chlorophenyl)oxirane; (S)-(2-chlorophenyl)oxirane; (S)-2-Chlorostyrene Oxide; S-(2-Methylphenyl)oxirane

Canonical SMILES

C1C(O1)C2=CC=CC=C2Cl

Isomeric SMILES

C1[C@@H](O1)C2=CC=CC=C2Cl

As a Precursor in Organic Synthesis:

(2R)-2-Chlorophenyloxirane serves as a valuable building block in organic synthesis due to its reactive epoxide functionality. The epoxide ring can be readily opened by various nucleophiles, enabling the formation of diverse organic compounds with desired functionalities. For instance, research has shown its application in the synthesis of:

  • Chlorohydrins: These compounds find use as solvents, pharmaceuticals, and intermediates in other syntheses .
  • Beta-amino alcohols: These versatile molecules exhibit diverse biological activities and are prevalent in pharmaceuticals and natural products .
  • Aromatic ethers: These compounds possess various applications in materials science, pharmaceuticals, and organic electronics .

As a Chiral Auxiliary:

The (R) configuration of (2R)-2-Chlorophenyloxirane allows its utilization as a chiral auxiliary in asymmetric synthesis. By attaching this molecule to a prochiral substrate, chemists can achieve stereocontrol during subsequent reactions, leading to the formation of a specific enantiomer of the desired product. This approach has been employed in the synthesis of:

  • Amino acids: These essential building blocks of proteins can be obtained in their optically pure form using (2R)-2-Chlorophenyloxirane as a chiral auxiliary .
  • Beta-hydroxy acids: These important chiral synthons find applications in pharmaceuticals, agrochemicals, and natural product synthesis .

(2S)-2-(2-chlorophenyl)oxirane is a chiral compound classified as an oxirane, which is a three-membered cyclic ether. Its molecular formula is C8H7ClO, with a molecular weight of approximately 154.59 g/mol. The compound features a chlorophenyl group attached to the oxirane ring, contributing to its chemical reactivity and biological activity. As a research compound, it is often utilized in various synthetic applications due to its unique structural properties .

Typical of epoxides, including:

  • Nucleophilic Opening: The oxirane ring can be opened by nucleophiles such as amines or alcohols, leading to the formation of diols or amino alcohols.
  • Ring-Opening Polymerization: Under certain conditions, (2S)-2-(2-chlorophenyl)oxirane can participate in ring-opening polymerization reactions, forming larger polymeric structures.
  • Substitution Reactions: The presence of the chlorophenyl group allows for potential substitution reactions, where the chlorine atom can be replaced by other nucleophiles .

Research indicates that (2S)-2-(2-chlorophenyl)oxirane exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may also possess anticancer properties. The specific mechanisms of action are not fully understood but are believed to involve interference with cellular processes through its reactive epoxide group. Additionally, studies have shown that this compound can affect the viability of certain cancer cell lines, highlighting its potential in therapeutic applications .

The synthesis of (2S)-2-(2-chlorophenyl)oxirane typically involves:

  • Epoxidation Reactions: One common method is the epoxidation of corresponding alkenes using peracids (like m-chloroperbenzoic acid) or transition metal catalysts.

    Example reaction:
    text
    Alkene + Peracid → (2S)-2-(2-chlorophenyl)oxirane + Acid
  • Chlorination of Phenol Derivatives: Starting from phenolic compounds, chlorination followed by cyclization can yield the desired oxirane structure.
  • Asymmetric Synthesis: Chiral catalysts or reagents may be employed to ensure the production of the (S)-enantiomer selectively .

(2S)-2-(2-chlorophenyl)oxirane finds utility in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in developing epoxy resins and coatings due to its reactive nature.
  • Biological Research: Its biological properties make it a candidate for further investigation in drug development and medicinal chemistry .

Studies on (2S)-2-(2-chlorophenyl)oxirane have focused on its interactions with biological macromolecules. Research indicates that it may interact with proteins and nucleic acids, potentially leading to modifications that affect cellular function. Such interactions are crucial for understanding its mechanism of action as an antimicrobial and anticancer agent. Further studies are needed to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with (2S)-2-(2-chlorophenyl)oxirane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(S)-1-(4-Chlorophenyl)ethanolC8H9ClOAlcohol derivative with similar reactivity
1,3-Dichloro-2-propanolC3H6Cl2OSimilar chlorinated alcohol structure
4-Chloro-phenylacetoneC9H9ClOKetone structure with potential biological activity

Uniqueness:
(2S)-2-(2-chlorophenyl)oxirane is unique due to its specific epoxide structure combined with the chlorophenyl substituent, which enhances its reactivity and biological activity compared to other chlorinated compounds. Its ability to undergo nucleophilic attack and participate in various

XLogP3

2

Dates

Last modified: 04-14-2024

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